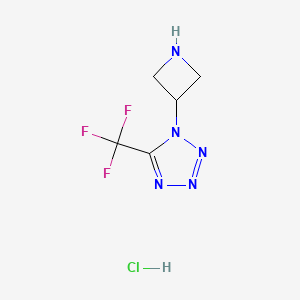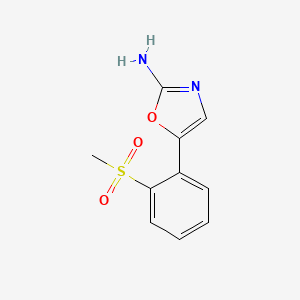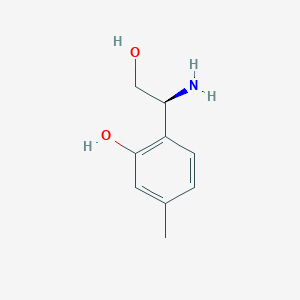![molecular formula C13H19ClN2O2 B15319000 benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride is a synthetic organic compound with the molecular formula C13H19ClN2O2The compound features a cyclobutyl ring, which is relatively rare in organic compounds, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: The amino group is introduced via an amination reaction, often using reagents like ammonia or amines.
Carbamate formation: The carbamate group is formed by reacting the amine with a chloroformate or similar reagent.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the removal of oxygen-containing groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学研究应用
BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate: Similar structure but without the hydrochloride group.
Cyclobutylcarbamate derivatives: Compounds with similar cyclobutyl and carbamate groups but different substituents.
Uniqueness: BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity .
属性
分子式 |
C13H19ClN2O2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC 名称 |
benzyl N-(3-amino-1-methylcyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(7-11(14)8-13)15-12(16)17-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,16);1H |
InChI 键 |
BHVPBFWFLJELIV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)N)NC(=O)OCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


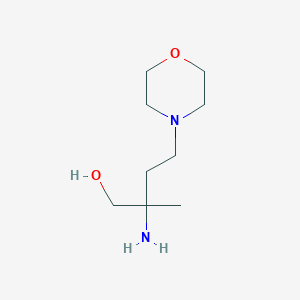
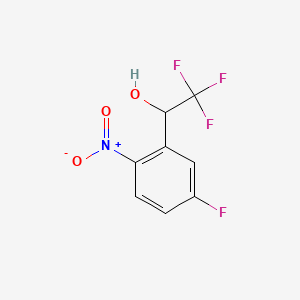

![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)
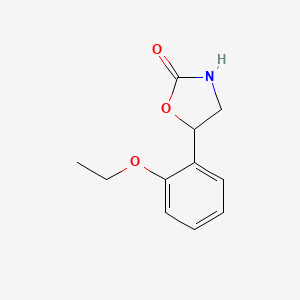
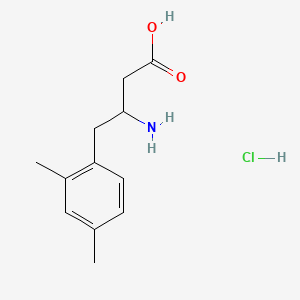


![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
